Potency Assessment: PERK-IN-3 vs. GSK2606414 in Cell-Free Kinase Assays
PERK-IN-3 demonstrates an IC50 of 7.4 nM against PERK in a cell-free enzymatic assay . In contrast, the first-generation PERK inhibitor GSK2606414 exhibits a significantly lower IC50 of 0.4 nM under comparable assay conditions . This quantitative difference positions PERK-IN-3 as a less potent, and potentially more discriminative, tool for probing PERK biology where complete kinase inhibition is undesirable.
| Evidence Dimension | PERK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 7.4 nM |
| Comparator Or Baseline | GSK2606414: 0.4 nM |
| Quantified Difference | 18.5-fold less potent |
| Conditions | Cell-free kinase assay; [ATP] not specified for PERK-IN-3; GSK2606414 assay at 5 µM ATP |
Why This Matters
The 18.5-fold difference in potency may reduce off-target engagement and enable more nuanced investigation of PERK's physiological role, particularly in long-term or dose-response studies.
